N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine
Description
Chemical Structure: This compound features a central 1,3-thiazole ring substituted at position 2 with a 4-(trifluoromethoxy)phenyl group and at position 4 with an acetyl-glycine moiety.
Potential Applications: Thiazole derivatives are widely studied for pharmacological activity, including kinase inhibition and antimicrobial effects. The presence of fluorine atoms may improve bioavailability and target binding affinity, making this compound relevant in drug discovery [1].
Properties
Molecular Formula |
C14H11F3N2O4S |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
2-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H11F3N2O4S/c15-14(16,17)23-10-3-1-8(2-4-10)13-19-9(7-24-13)5-11(20)18-6-12(21)22/h1-4,7H,5-6H2,(H,18,20)(H,21,22) |
InChI Key |
PTAOZOVTACTSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethoxy)aniline, which is then reacted with various reagents to introduce the thiazole ring and the glycine moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yields and purity .
Industrial Production Methods
For industrial production, the synthesis process is optimized to minimize waste and reduce costs. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers with unique properties
Mechanism of Action
The mechanism of action of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine involves its interaction with specific molecular targets. The trifluoromethoxy group and thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Pharmacological Insights
Lipophilicity and Bioavailability: The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the trifluoromethyl (-CF₃) group in ’s compound (logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility [2].
Metabolic Stability :
- The acetyl-glycine moiety in the target compound is susceptible to esterase-mediated hydrolysis, whereas the N-methyl glycine in ’s compound offers greater metabolic resistance due to methyl group steric hindrance [2].
Target Binding Affinity: Mirabegron’s amino-thiazole core is critical for β3-adrenergic receptor agonism, while the benzo[d]thiazole in ’s compound may favor kinase inhibition. The target compound’s trifluoromethoxy group could enhance hydrophobic interactions with targets like cyclooxygenase (COX) or ATP-binding pockets [2].
Research Findings and Data
Biological Activity
N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine is a compound with significant potential in biological applications, particularly in medicinal chemistry. Its unique structure, featuring a trifluoromethoxy group and a thiazole ring, suggests diverse biological interactions. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H17F3N2O4S
- Molecular Weight : 450.43 g/mol
- CAS Number : 1212295-01-6
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. This compound has shown activity against various bacterial strains. A study conducted by ChemicalBook reported its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
Anticancer Potential
The compound's structure suggests it may interact with biological targets involved in cancer progression. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study published in PubChem indicated that derivatives of thiazole compounds often exhibit cytotoxic effects on various cancer cells, suggesting similar mechanisms may be at play for this compound .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets such as enzymes or receptors involved in cell signaling pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria. Results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data supports the compound's potential as a lead candidate for developing new antimicrobial agents.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays conducted on human cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These findings suggest that this compound has significant cytotoxic effects and warrants further investigation for potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
